1-(5-chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine

logD basicity drug-like properties

1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2310158-22-4) is a synthetic, polyfunctionalized azetidine derivative incorporating an N‑arylsulfonamide linkage, a difluoromethyl substituent, and a 5‑chloro‑2‑methoxyphenyl group. The compound is primarily employed as a versatile building block in early‑stage medicinal chemistry and fragment‑based drug discovery, where the combination of the strained azetidine ring and the electron‑withdrawing difluoromethyl moiety can modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.

Molecular Formula C11H12ClF2NO3S
Molecular Weight 311.73
CAS No. 2310158-22-4
Cat. No. B2910646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine
CAS2310158-22-4
Molecular FormulaC11H12ClF2NO3S
Molecular Weight311.73
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)C(F)F
InChIInChI=1S/C11H12ClF2NO3S/c1-18-9-3-2-8(12)4-10(9)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3
InChIKeyWCPLALLUJJJXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine CAS 2310158-22-4: Sourcing Guide for a Functionalized Azetidine Building Block


1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2310158-22-4) is a synthetic, polyfunctionalized azetidine derivative incorporating an N‑arylsulfonamide linkage, a difluoromethyl substituent, and a 5‑chloro‑2‑methoxyphenyl group . The compound is primarily employed as a versatile building block in early‑stage medicinal chemistry and fragment‑based drug discovery, where the combination of the strained azetidine ring and the electron‑withdrawing difluoromethyl moiety can modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability [1].

Why Close Analogs Cannot Substitute for 1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine in Structure‑Activity Optimization


The specific spatial and electronic profile created by the 5‑chloro‑2‑methoxybenzene‑sulfonamide, the strained azetidine core, and the CHF₂ group is not easily replicated by superficially similar building blocks. Systematic studies on fluorinated azetidines demonstrate that even small positional or substituent changes dramatically alter pKa (Δ ≥ 1 unit), LogP, and intrinsic microsomal clearance [1]. A comparator such as 1-(3-chloro-4-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine, which simply shifts the chloro and methoxy substituents on the phenyl ring, presents a different hydrogen‑bond‑acceptor topology and electrostatic surface, precluding direct interchange during lead optimization . Consequently, procurement of the exact regioisomer is mandatory to preserve the structure–activity relationship established in a given medicinal chemistry program.

Quantitative Comparator Evidence: 1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine vs Closest Analogs


pKa Modulation by 3-Difluoromethyl Substitution on the Azetidine Core

The electron‑withdrawing difluoromethyl group significantly reduces the basicity of the azetidine nitrogen compared to the non‑fluorinated parent. In a systematic survey of mono‑ and difluorinated azetidines, a 3‑fluorinated azetidine exhibited a pKa of 9.3, whereas the non‑fluorinated azetidine pKa was 11.3 [1]. Although the study did not measure the exact sulfonamide target, the 3‑CHF₂ substituent is expected to produce a comparable ~2 log‑unit reduction in basicity relative to the 3‑H analog, shifting the protonation state at physiological pH.

logD basicity drug-like properties

Lipophilicity Differential vs Regioisomeric Sulfonamide Analog

The 5‑chloro‑2‑methoxy substitution pattern on the phenylsulfonamide ring yields a distinct cLogP compared to the 3‑chloro‑4‑methoxy regioisomer. The target compound has a predicted cLogP of 2.7 , whereas the regioisomer 1-(3-chloro-4-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2309314-82-5) reports a cLogP of 2.6 . This 0.1 log‑unit difference reflects altered dipole moment and solvation free energy arising from the positional exchange of the chloro and methoxy groups.

lipophilicity regioisomer cLogP

Polar Surface Area Comparison with 3,5-Difluorophenyl Analog

The replacement of the 5‑chloro‑2‑methoxyphenyl ring with a 3,5‑difluorophenyl ring in the sulfonamide moiety alters the topological polar surface area (TPSA). The target compound has a TPSA of 55.2 Ų . The direct analog 1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2320175-55-9) is predicted to possess a TPSA of approximately 46 Ų (based on removal of the methoxy oxygen). The ~9 Ų increase in TPSA for the target compound arises from the additional methoxy oxygen, which can act as a hydrogen‑bond acceptor.

permeability PSA rule-of-five

Metabolic Stability of the CHF₂–Azetidine Motif vs CH₃ or CF₃ Analogs

The difluoromethyl group imparts high metabolic stability to the azetidine core. In intrinsic microsomal clearance assays, a 3,3‑difluoroazetidine derivative showed Clint < 10 µL/min/mg protein, whereas the parent non‑fluorinated azetidine analog displayed substantially higher clearance (>50 µL/min/mg) [1]. Although the assay was performed on the free amine series, the metabolic shielding effect of the CHF₂ group is expected to be retained in the corresponding N‑sulfonamide, providing a clear advantage over a 3‑methyl‑azetidine comparator.

metabolic stability microsomal clearance CYP

Targeted Application Scenarios for 1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine Based on Quantitative Differentiation


Lead Optimization of CNS‑Penetrant Candidates Where Basicity Must Be Attenuated

The class‑level pKa reduction of ~2 log units conferred by the 3‑CHF₂ group (from ~11.3 to ~9.3) [1] makes this building block suitable for synthesizing analogs intended for the central nervous system. A lower pKa decreases the fraction of protonated species at pH 7.4, enhancing passive diffusion across the blood–brain barrier. This property is particularly valuable when a non‑fluorinated azetidine was abandoned due to high basicity and poor permeability.

Peripheral Restriction by Increased TPSA Relative to Lower‑PSA Analogs

With a TPSA of 55.2 Ų, this compound is ~9 Ų more polar than the corresponding 3,5‑difluorophenyl analog [1]. Medicinal chemists can exploit this to dial out CNS exposure while retaining target engagement in peripheral tissues, thereby reducing neurological side effects. The compound is thus a strategic choice in immunology, metabolic disease, or oncology programs where brain penetration is undesirable.

Metabolic Stability‑Driven Fragment Growth

The CHF₂ group is associated with >5‑fold lower intrinsic microsomal clearance compared to unsubstituted alkyl azetidines [1]. This building block is therefore ideal for fragment‑based drug discovery (FBDD) campaigns where a promising sulfonamide‑containing hit requires immediate improvement in metabolic half‑life without altering the core pharmacophore. Its use can accelerate the transition from hit to lead by embedding stability from the outset.

Regioisomer‑Dependent Pharmacophore Refinement

The distinct cLogP (2.7 vs 2.6) and TPSA profile relative to the 3‑chloro‑4‑methoxy regioisomer [1], provide a measurable differentiation in lipophilicity and hydrogen‑bonding capacity. This allows structure–activity relationship (SAR) teams to precisely characterize the contribution of the chloro‑methoxy orientation to target binding and physicochemical properties, avoiding confounding effects that would arise from purchasing the wrong isomer.

Quote Request

Request a Quote for 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(difluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.